molecular formula C19H14ClFN2OS B2521228 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime CAS No. 478031-04-8

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime

Cat. No.: B2521228
CAS No.: 478031-04-8
M. Wt: 372.84
InChI Key: DXYYMMKFFBNDRA-FSJBWODESA-N
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Description

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime (CAS: 478031-04-8) is a nicotinaldehyde derivative featuring a 4-chlorophenylsulfanyl group at the 2-position of the pyridine ring and an o-(3-fluorobenzyl)oxime substituent. Its molecular formula is C₁₉H₁₄ClFN₂OS, with a molecular weight of 372.84 g/mol .

Properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(3-fluorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2OS/c20-16-6-8-18(9-7-16)25-19-15(4-2-10-22-19)12-23-24-13-14-3-1-5-17(21)11-14/h1-12H,13H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYYMMKFFBNDRA-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CON=CC2=C(N=CC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)CO/N=C/C2=C(N=CC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime typically involves multiple steps. One common approach starts with the preparation of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde, which is then reacted with o-(3-fluorobenzyl)hydroxylamine to form the desired oxime. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating the development of new materials and compounds.

Biology

  • Biochemical Probes : Investigated for its potential as a biochemical probe or inhibitor, it may interact with specific molecular targets, modulating biochemical pathways.

Medicine

  • Therapeutic Properties : Its potential therapeutic applications include anti-inflammatory and anticancer activities. Research is ongoing to evaluate its efficacy against various diseases.

Industry

  • Specialty Chemicals : Utilized in the development of new materials or as precursors in the synthesis of specialty chemicals, contributing to advancements in industrial chemistry.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer properties of derivatives similar to this compound, showing promising results against various cancer cell lines.
  • Antimicrobial Activity : Research has indicated potential antimicrobial properties, suggesting that derivatives could be effective against bacterial strains.
  • Inflammatory Response Modulation : Studies have focused on its ability to modulate inflammatory responses in vitro, indicating potential for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime

2-position) and the fluorine substitution on the benzyl group (4-fluorobenzyl vs. 3-fluorobenzyl). Key properties include:

Property 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime 6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime
Molecular Formula C₁₉H₁₄ClFN₂OS Likely C₁₉H₁₄ClFN₂OS (structural isomer)
Molecular Weight (g/mol) 372.84 372.84 (predicted)
Boiling Point Not reported 536.6 ± 60.0 °C (predicted)
Density Not reported 1.26 ± 0.1 g/cm³ (predicted)
pKa Not reported 0.89 ± 0.31 (predicted)

Structural Implications :

  • 3-Fluorobenzyl vs. 4-Fluorobenzyl : The meta-fluorine substitution could alter electronic effects (e.g., dipole moments) and solubility compared to the para-substituted analog .

Substituent Variations in Oxime Derivatives

(a) Flucycloxuron Intermediate (O-[(4-aminophenyl)methyl]oxime)
  • Benzyl Group: 4-aminophenylmethyl vs. 3-fluorobenzyl.
  • Core Structure : Cyclopropane vs. pyridine.

Comparison :

  • The electron-withdrawing fluorine in the target compound may reduce nucleophilicity of the oxime compared to the amino-substituted analog, impacting reactivity in agrochemical applications .
(b) Imidacloprid (1-(6-Chloro-3-pyridinyl)methyl-N-nitro-2-imidazolidinimine)

Differences include:

  • Functional Groups : Nitroimidazolidinimine vs. oxime.
  • Bioactivity : Imidacloprid targets insect nicotinic acetylcholine receptors, whereas oximes often act as acetylcholinesterase reactivators .

Implications :

  • The target compound’s oxime group may offer distinct mechanistic pathways compared to imidacloprid’s nitroamine system.

Biological Activity

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime, also known by its CAS number 478031-04-8, is a chemical compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure that includes a chlorophenyl group, a sulfanyl linkage, and an oxime functional group, which may contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

Molecular Characteristics

  • Molecular Formula : C19H14ClFN2OS
  • Molecular Weight : 372.84 g/mol
  • Boiling Point : Approximately 506.8 °C (predicted)
  • Density : 1.26 g/cm³ (predicted)
  • pKa : 0.89 (predicted)

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit significant biological activities, particularly as inhibitors of histone deacetylases (HDACs). These inhibitors are of interest in cancer research due to their ability to induce apoptosis in cancer cells by altering gene expression patterns associated with cell cycle regulation and survival .

Potential Therapeutic Applications

  • Cancer Research :
    • Inhibition of HDACs can lead to increased expression of tumor suppressor genes and decreased expression of oncogenes, potentially reversing malignant phenotypes in cancer cells.
    • Preliminary studies suggest that this compound may bind effectively to HDAC enzymes, influencing their activity and affecting cellular processes such as proliferation and apoptosis.
  • Anti-inflammatory Effects :
    • Similar compounds have shown potential anti-inflammatory properties, making them candidates for treatments targeting inflammatory diseases.
  • Neuroprotective Effects :
    • Research on related compounds suggests possible neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The unique structural features of this compound are critical for its biological activity. The presence of the sulfanyl group and the oxime functionality plays a significant role in its interaction with biological targets.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-((3-Fluorophenyl)sulfanyl)nicotinaldehyde O-(3-chlorobenzyl)oximeSimilar thioether and oxime functionalityDifferent halogen substitutions
2-((4-Bromophenyl)sulfanyl)nicotinaldehyde O-(4-methylbenzyl)oximeContains bromine instead of chlorinePotentially different biological activity profile
3-(4-Chlorophenyl)-5-methylisoxazole derivativesContains isoxazole ringDifferent heterocyclic structure influencing reactivity

This table illustrates how variations in substituents can affect both chemical reactivity and biological activity, emphasizing the uniqueness of the compound within this chemical class.

Case Studies and Research Findings

Recent studies have explored the synthesis and characterization of Schiff bases similar to this compound, revealing their diverse biological activities:

  • Cytotoxicity Studies :
    • Compounds derived from similar structural frameworks have been tested against various cancer cell lines, demonstrating significant anticancer activity .
    • For instance, organotin(IV) complexes based on thio-Schiff bases showed potent cytotoxic effects against cancer cells such as Hela and MCF7 .
  • Antimicrobial Activity :
    • Related compounds have been screened for antimicrobial properties, revealing effectiveness against several bacterial strains . The mechanism often involves interference with bacterial DNA or enzyme systems.
  • Enzyme Inhibition Studies :
    • Investigations into enzyme inhibition have shown that certain derivatives can effectively inhibit enzymes like alkaline phosphatase, indicating potential therapeutic applications in metabolic disorders .

Q & A

Q. What are the key synthetic routes for preparing 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime?

The synthesis typically involves reacting 4-chlorophenylsulfonyl chloride with an oxime precursor (e.g., nicotinaldehyde oxime) under controlled conditions. Critical steps include nucleophilic substitution at the sulfanyl group and oxime formation. Reaction progress is monitored via thin-layer chromatography (TLC), and the final product is purified using column chromatography. Structural confirmation relies on nuclear magnetic resonance (NMR; 1H, 13C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : Identifies proton environments (1H NMR) and carbon frameworks (13C NMR), with characteristic peaks for the sulfanyl (~3.1–3.3 ppm) and oxime (~8.5–9.0 ppm) groups.
  • Infrared (IR) spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1640 cm⁻¹ for oxime).
  • Mass spectrometry : Determines molecular weight (e.g., [M+H]+ ion) and purity (>90% via LC-MS) .

Q. What are the critical functional groups influencing the compound’s reactivity?

The sulfanyl (–S–), oxime (–C=N–O–), and 3-fluorobenzyl groups drive reactivity. The sulfanyl group participates in nucleophilic substitutions, while the oxime moiety enables condensation reactions. The electron-withdrawing fluorine atom on the benzyl group enhances electrophilic aromatic substitution .

Advanced Research Questions

Q. How do solvent choice and reaction temperature impact yield and purity during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C optimize nucleophilic substitution by stabilizing transition states. Lower temperatures (<50°C) reduce side reactions (e.g., oxidation of sulfanyl groups). Solvent-free conditions under microwave irradiation can improve reaction efficiency by 15–20% .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in:

  • Assay conditions : Cell line specificity (e.g., Gram-negative vs. Gram-positive bacteria).
  • Compound concentration : Bioactivity may plateau at higher doses due to solubility limits. Cross-validation using orthogonal assays (e.g., fluorescence-based enzymatic assays vs. cell viability tests) and structural analogs (e.g., replacing 3-fluorobenzyl with 4-fluorobenzyl) can isolate active pharmacophores .

Q. How can computational chemistry tools predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding to enzymes like cytochrome P450 or kinases, identifying key interactions:

  • The sulfanyl group forms hydrogen bonds with catalytic residues.
  • The fluorobenzyl moiety engages in hydrophobic pockets. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time, with RMSD values <2.0 Å indicating robust interactions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Scalability hurdles include:

  • Regioselectivity : Competing reactions at the nicotinaldehyde ring require precise stoichiometric control.
  • Purification : Scaling column chromatography is inefficient; switch to recrystallization (e.g., using ethanol/water mixtures) for higher yields (>85%).
  • By-product management : Oxime isomerization (syn/anti) is mitigated by pH control (pH 6–7) .

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